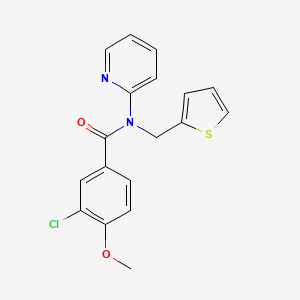![molecular formula C23H29ClN2O2 B11354662 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11354662.png)
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with a piperidine ring, a chlorophenyl group, and a dimethylphenoxyacetamide moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate, such as ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3,4-dimethylphenoxyacetic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H29ClN2O2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-17-6-11-21(14-18(17)2)28-16-23(27)25-15-22(26-12-4-3-5-13-26)19-7-9-20(24)10-8-19/h6-11,14,22H,3-5,12-13,15-16H2,1-2H3,(H,25,27) |
InChI Key |
CROQLIKOHOFRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B11354580.png)
![N-cyclopentyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11354588.png)
![4-[(2-Chlorobenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11354594.png)
![Ethyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11354596.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11354601.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide](/img/structure/B11354604.png)

![2-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11354610.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11354628.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11354635.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11354643.png)
![3,5-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11354648.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B11354649.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11354669.png)
